![molecular formula C16H11ClO2 B14624104 (3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride CAS No. 59132-65-9](/img/structure/B14624104.png)
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride is a complex organic compound characterized by a cyclopenta[b]pyran ring system fused with a phenyl group and an acetyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride typically involves a multi-step process. One common method is the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. This reaction is catalyzed by palladium complexes such as Pd2(dba)3/dppe in toluene, yielding cyclopenta[b]pyran-2-ones in high yields (78–96%) with optimized trans/cis ratios .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The cyclopenta[b]pyran ring system can participate in cycloaddition reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the acetyl chloride group.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a ketone or carboxylic acid derivative.
科学研究应用
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its ability to undergo various chemical reactions allows for the synthesis of novel materials with unique properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of (3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The acetyl chloride group is highly reactive, making it a key site for chemical transformations. The cyclopenta[b]pyran ring system provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Cyclopenta[b]pyran-2-ones: These compounds share the cyclopenta[b]pyran ring system but lack the phenyl group and acetyl chloride functionality.
Phenyl-substituted Pyrans: Compounds with a phenyl group attached to a pyran ring but without the cyclopenta fusion or acetyl chloride group.
Uniqueness
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride is unique due to the combination of its cyclopenta[b]pyran ring system, phenyl group, and acetyl chloride functionality. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
59132-65-9 |
|---|---|
分子式 |
C16H11ClO2 |
分子量 |
270.71 g/mol |
IUPAC 名称 |
2-(3-phenylcyclopenta[b]pyran-2-yl)acetyl chloride |
InChI |
InChI=1S/C16H11ClO2/c17-16(18)10-15-13(11-5-2-1-3-6-11)9-12-7-4-8-14(12)19-15/h1-9H,10H2 |
InChI 键 |
YWLSGUWXYVWVDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC3=C2)CC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


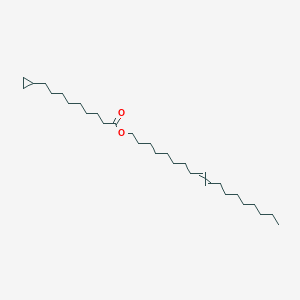
![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
![2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14624029.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol](/img/structure/B14624040.png)
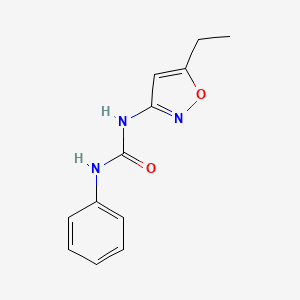
![1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14624046.png)

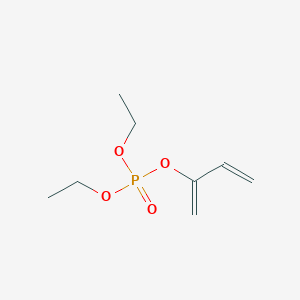

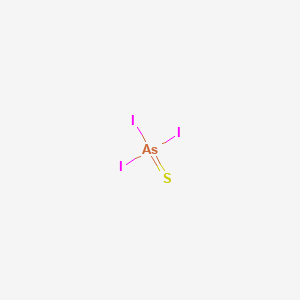
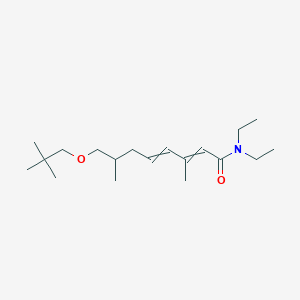

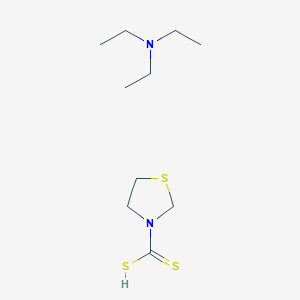
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
